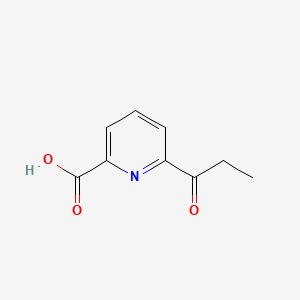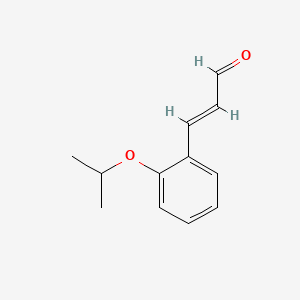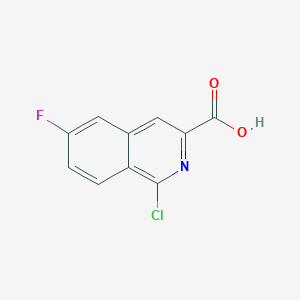
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of isoquinoline derivatives, followed by carboxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity .
Industrial production methods may vary, but they generally involve similar steps on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance production rates and consistency .
Análisis De Reacciones Químicas
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinoline derivatives or reduction to yield different isoquinoline compounds.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-6-fluoroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
1-Chloro-6-fluoroisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
- 1-Chloroisoquinoline-3-carboxylic acid
- 6-Fluoroisoquinoline-3-carboxylic acid
- 1-Chloro-6-methylisoquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their chemical properties and reactivity.
Propiedades
Fórmula molecular |
C10H5ClFNO2 |
|---|---|
Peso molecular |
225.60 g/mol |
Nombre IUPAC |
1-chloro-6-fluoroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5ClFNO2/c11-9-7-2-1-6(12)3-5(7)4-8(13-9)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
LPRVXCMQTRIQRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C(C=C2C=C1F)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




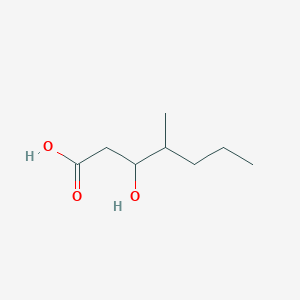
![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
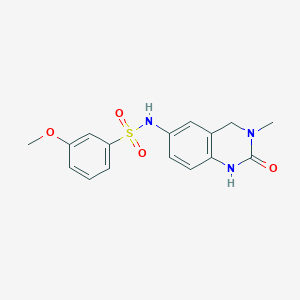
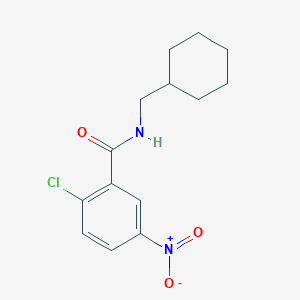
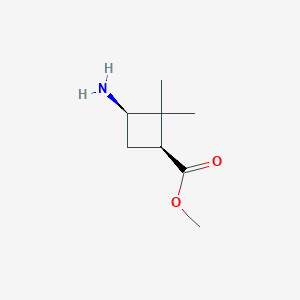
![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)
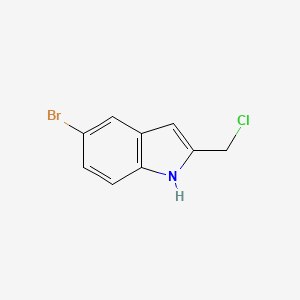
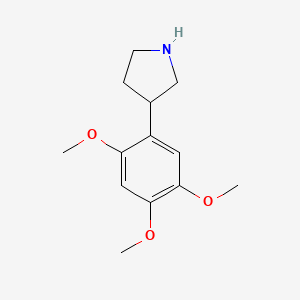
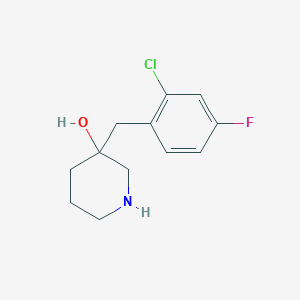
![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)
